molecular formula C9H12N2 B2764920 1-tert-butyl-1H-pyrrole-3-carbonitrile CAS No. 1268334-74-2

1-tert-butyl-1H-pyrrole-3-carbonitrile

Cat. No.: B2764920
CAS No.: 1268334-74-2
M. Wt: 148.209
InChI Key: UXQAPTCKGANONW-UHFFFAOYSA-N
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Description

1-tert-butyl-1H-pyrrole-3-carbonitrile is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. The tert-butyl group attached to the nitrogen atom and the nitrile group at the third position of the pyrrole ring make this compound unique in its structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-tert-butyl-1H-pyrrole-3-carbonitrile can be synthesized through various methods. One common approach involves the reaction of tert-butylamine with 3-cyanopyrrole under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-tert-butyl-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Oxidized derivatives of the pyrrole ring.

    Reduction: Reduced forms of the nitrile group, such as amines.

    Substitution: Substituted pyrrole derivatives with different functional groups.

Scientific Research Applications

1-tert-butyl-1H-pyrrole-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    1-(tert-Butyl)-1H-pyrrole-2-carbonitrile: Similar structure but with the nitrile group at the second position.

    1-(tert-Butyl)-1H-pyrrole-4-carbonitrile: Similar structure but with the nitrile group at the fourth position.

Uniqueness: 1-tert-butyl-1H-pyrrole-3-carbonitrile is unique due to the position of the nitrile group, which influences its reactivity and potential applications. The tert-butyl group also adds steric hindrance, affecting the compound’s interactions with other molecules.

Properties

IUPAC Name

1-tert-butylpyrrole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-9(2,3)11-5-4-8(6-10)7-11/h4-5,7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQAPTCKGANONW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=CC(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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